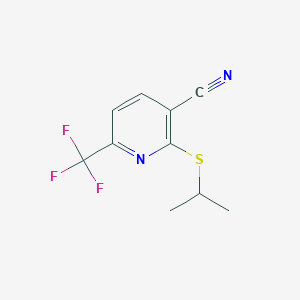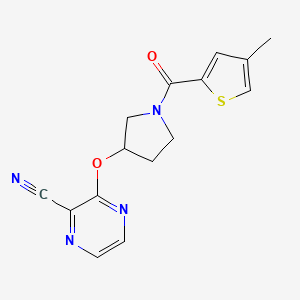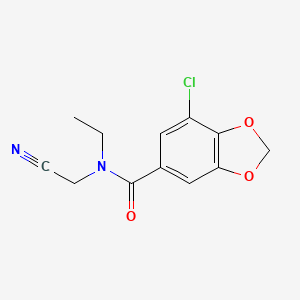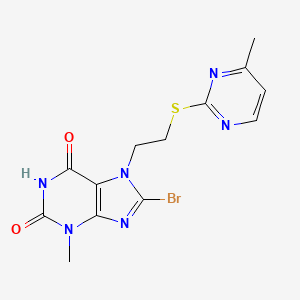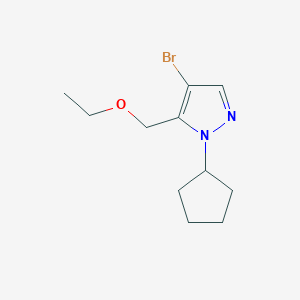
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, also known as XH-17, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. XH-17 is a pyrazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Brominated Pyrazole Derivatives
- Brominated trihalomethylenones, including compounds similar to 4-bromo-1H-pyrazole, serve as precursors in synthesizing a range of pyrazole derivatives. These compounds have applications in the development of new pharmaceuticals and agrochemicals due to their versatile reactivity (Martins et al., 2013).
Synthesis of Pyrazole Carboxylates
- Indium bromide-catalyzed synthesis of pyrazole-4-carboxylates, which are structurally related to 4-bromo-1H-pyrazole, highlights the compound's role in creating diverse chemical structures with potential bioactivity (Prabakaran et al., 2012).
Tautomerism and Structural Studies
- Research on tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into their structural and electronic properties, which are crucial for their potential applications in material science and pharmaceuticals (Trofimenko et al., 2007).
Pyrazole-Based Synthesis
- The synthesis of various pyrazole derivatives, including 4-bromo-1H-pyrazole, has been explored for their potential use in developing new therapeutic agents and materials with unique properties (Ichikawa et al., 2010).
Antimicrobial Activity
- N-phenylpyrazole derivatives, which could potentially be synthesized from 4-bromo-1H-pyrazole, have shown promising antimicrobial properties, indicating the compound's relevance in developing new antimicrobial agents (Farag et al., 2008).
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-13-14(11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVESDTVBUKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
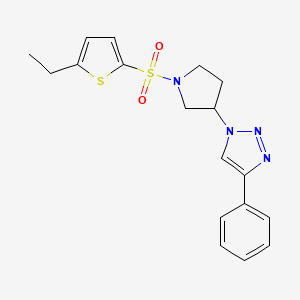
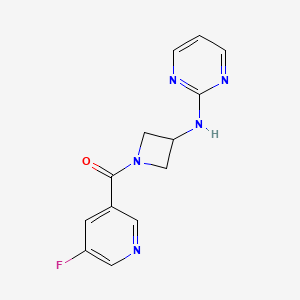
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)
